molecular formula C18H20FN3O3S B2878195 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea CAS No. 1203299-03-9

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2878195
CAS No.: 1203299-03-9
M. Wt: 377.43
InChI Key: DXEDYCBSCGKGGX-UHFFFAOYSA-N
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Description

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a 4-fluorophenyl urea moiety at the 6-position. The ethylsulfonyl group may enhance metabolic stability compared to unsubstituted analogs, while the 4-fluorophenyl urea moiety could influence binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-2-26(24,25)22-11-3-4-13-12-16(9-10-17(13)22)21-18(23)20-15-7-5-14(19)6-8-15/h5-10,12H,2-4,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEDYCBSCGKGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Functional Differences

Compound Name Core Structure Substituents Hypothesized Target/Activity Molecular Weight (g/mol)
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea Tetrahydroquinoline -1-Ethylsulfonyl
-6-(4-fluorophenyl urea)
HDAC inhibition (inferred from sulfonyl group) ~419.5
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide (Compound 11) Tetrahydroquinoline -1-(4-Methoxyphenylsulfonyl)
-6-Acrylamide
HDAC inhibition (confirmed) ~442.5
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, Patent) Tetrahydroquinoline -1-Thiazole-carboxylic acid
-6-Benzothiazolyl amino
Kinase inhibition (implied by patent) ~438.5

Key Observations :

  • Ethylsulfonyl vs.
  • Urea vs. Acrylamide : The 4-fluorophenyl urea moiety in the target compound replaces the acrylamide group in Compound 11, which is critical for zinc-binding in HDAC inhibition. This substitution suggests a possible shift in mechanism or target specificity.
  • Benzothiazolyl Amino vs.

Pharmacological and Functional Comparisons

While direct pharmacological data for 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea are scarce, inferences can be drawn from analogs:

  • HDAC Inhibition : Compound 11, with a methoxyphenylsulfonyl group, exhibits HDAC inhibitory activity (IC50 ~50 nM) due to its acrylamide-zinc chelation motif. The absence of this motif in the target compound implies weaker or divergent HDAC targeting .
  • Kinase Inhibition : Patent Example 1 demonstrates kinase inhibition (e.g., EGFR IC50 <100 nM in Table 3 of the patent), attributed to its thiazole-carboxylic acid and benzothiazole groups. The target compound’s urea group may instead favor interactions with ATP-binding pockets of kinases like BRAF or CDKs .
  • Solubility and Bioavailability: The ethylsulfonyl group likely enhances aqueous solubility compared to unsubstituted tetrahydroquinolines, though it may still lag behind carboxylated analogs (e.g., Example 1) due to reduced polarity .

Notes

Comparisons rely on structural analogs and patent claims.

Synthetic Accessibility : The ethylsulfonyl group simplifies synthesis compared to methoxyphenylsulfonyl or adamantyl-containing analogs, as seen in Patent Example 24 .

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